Cas no 81518-31-2 (4H-1,2,4-Triazole,3-(2-chlorophenyl)-4-phenyl-5-(2-propen-1-ylthio)-)

4H-1,2,4-Triazole,3-(2-chlorophenyl)-4-phenyl-5-(2-propen-1-ylthio)- structure
81518-31-2 structure
Product Name:4H-1,2,4-Triazole,3-(2-chlorophenyl)-4-phenyl-5-(2-propen-1-ylthio)-
CAS No:81518-31-2
MF:C17H14ClN3S
MW:327.831161022186
CID:730346
PubChem ID:3067432
Update Time:2025-04-19

4H-1,2,4-Triazole,3-(2-chlorophenyl)-4-phenyl-5-(2-propen-1-ylthio)- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole,3-(2-chlorophenyl)-4-phenyl-5-(2-propen-1-ylthio)-
    • 3-(2-Chlorophenyl)-4-phenyl-5-(2-propenylthio)-4H-1,2,4-triazole
    • 3-(2-chlorophenyl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole
    • DTXSID00231175
    • BRN 5089081
    • 3-(Allylthio)-5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole
    • 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-phenyl-5-(2-propenylthio)-
    • 81518-31-2
    • Inchi: 1S/C17H14ClN3S/c1-2-12-22-17-20-19-16(14-10-6-7-11-15(14)18)21(17)13-8-4-3-5-9-13/h2-11H,1,12H2
    • InChI Key: KDPVCRXZJIMMRT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NN=C(N1C1C=CC=CC=1)SCC=C

Computed Properties

  • Exact Mass: 327.06
  • Monoisotopic Mass: 327.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • Density: 1.24
  • Boiling Point: 505.3°C at 760 mmHg
  • Flash Point: 259.4°C
  • Refractive Index: 1.643
  • PSA: 56.01000
  • LogP: 4.86580
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